PROTAC EGFR degrader 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PROTAC EGFR degrader 2 is a potent compound designed to target and degrade the epidermal growth factor receptor (EGFR). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which utilizes the ubiquitin-proteasome system to selectively degrade target proteins. This compound exhibits strong antiproliferative activity and is particularly effective against certain cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC EGFR degrader 2 involves multiple steps, including the preparation of the ligand for the target protein (EGFR), the ligand for the E3 ubiquitin ligase, and the linker that connects these two ligands. The reaction conditions typically involve organic solvents, catalysts, and specific temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound requires scaling up the synthetic routes while maintaining the purity and yield of the compound. This involves optimizing reaction conditions, using high-throughput synthesis techniques, and employing advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
PROTAC EGFR degrader 2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final this compound compound .
Scientific Research Applications
PROTAC EGFR degrader 2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation and to develop new chemical probes.
Biology: Employed in cellular studies to investigate the role of EGFR in various biological processes.
Medicine: Explored as a potential therapeutic agent for treating cancers that overexpress EGFR.
Industry: Utilized in the development of new drugs and therapeutic strategies
Mechanism of Action
PROTAC EGFR degrader 2 exerts its effects by binding to the EGFR and recruiting an E3 ubiquitin ligase. This interaction facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome. The degradation of EGFR leads to the inhibition of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
SNIPER (ABL)-062: A PROTAC designed to degrade the ABL protein, showing promising activity in cancer treatment.
Uniqueness
PROTAC EGFR degrader 2 is unique due to its high potency and selectivity in degrading EGFR. It exhibits strong antiproliferative activity with an IC50 of 4.0 nM and good EGFR degradation activity with a DC50 of 36.51 nM . This makes it a valuable tool for both research and therapeutic applications.
Properties
Molecular Formula |
C58H72ClFN12O8S |
---|---|
Molecular Weight |
1151.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-[2-[4-[5-[4-(3-chloro-4-fluoroanilino)-6-[[(E)-4-piperidin-1-ylbut-2-enoyl]amino]quinazolin-7-yl]oxypentyl]triazol-1-yl]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C58H72ClFN12O8S/c1-38-53(81-37-64-38)40-16-14-39(15-17-40)32-61-56(76)49-29-43(73)34-72(49)57(77)54(58(2,3)4)67-52(75)35-79-27-26-78-25-23-71-33-42(68-69-71)12-7-5-10-24-80-50-31-47-44(55(63-36-62-47)65-41-18-19-46(60)45(59)28-41)30-48(50)66-51(74)13-11-22-70-20-8-6-9-21-70/h11,13-19,28,30-31,33,36-37,43,49,54,73H,5-10,12,20-27,29,32,34-35H2,1-4H3,(H,61,76)(H,66,74)(H,67,75)(H,62,63,65)/b13-11+/t43-,49+,54-/m1/s1 |
InChI Key |
PXQHEFZTJMGFAP-QLJGRUAOSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)/C=C/CN8CCCCC8)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN4C=C(N=N4)CCCCCOC5=C(C=C6C(=C5)N=CN=C6NC7=CC(=C(C=C7)F)Cl)NC(=O)C=CCN8CCCCC8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.